molecular formula C22H22N6O3 B2572320 Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021248-64-5

Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2572320
CAS RN: 1021248-64-5
M. Wt: 418.457
InChI Key: WMBFNYVZEGZTEC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

    Target of Action

    The compound “Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone” contains a benzodioxole moiety, which is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . The specific targets of this compound would depend on the other functional groups present in the molecule and their spatial arrangement.

    Biochemical Pathways

    Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to interact with various cellular processes .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-15-3-2-4-19(23-15)24-20-7-8-21(26-25-20)27-9-11-28(12-10-27)22(29)16-5-6-17-18(13-16)31-14-30-17/h2-8,13H,9-12,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFNYVZEGZTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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